1-Tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene
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Overview
Description
1-Tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound that features a benzene ring substituted with a tert-butyl group and a butoxy group containing a propan-2-ylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene typically involves multiple steps, including the formation of the tert-butylbenzene core and subsequent functionalization. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride to form tert-butylbenzene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
4-tert-Butylacetophenone: Contains a tert-butyl group and an acetophenone moiety, used in fragrance and flavor industries.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Features a prop-2-yn-1-yloxy group instead of the propan-2-ylsulfanylbutoxy group.
Uniqueness: 1-Tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the propan-2-ylsulfanylbutoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler analogs.
Properties
IUPAC Name |
1-tert-butyl-2-(4-propan-2-ylsulfanylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OS/c1-14(2)19-13-9-8-12-18-16-11-7-6-10-15(16)17(3,4)5/h6-7,10-11,14H,8-9,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWBPVAUIDNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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